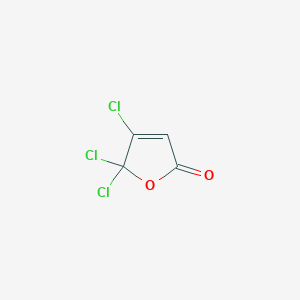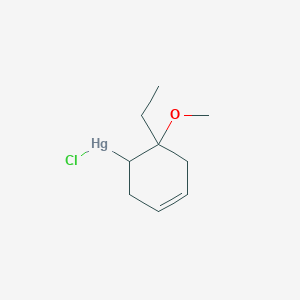
Chloro(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury is a chemical compound that belongs to the class of organomercury compounds. These compounds are characterized by the presence of a mercury atom bonded to a carbon atom within an organic molecule. This compound is known for its unique structure, which includes a cyclohexene ring substituted with ethyl and methoxy groups, as well as a chlorine atom directly bonded to the mercury center.
Vorbereitungsmethoden
The synthesis of Chloro(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury typically involves the reaction of 6-ethyl-6-methoxycyclohex-3-en-1-yl chloride with a mercury(II) chloride precursor. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and pressure conditions. The reaction can be represented as follows:
6-ethyl-6-methoxycyclohex-3-en-1-yl chloride+HgCl2→this compound+HCl
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity and yield.
Analyse Chemischer Reaktionen
Chloro(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state, often using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, leading to the formation of new organomercury compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chloro(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: The compound is used in various industrial processes, including the production of other organomercury compounds and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which Chloro(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and leading to oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Chloro(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury can be compared with other organomercury compounds, such as methylmercury and ethylmercury. While all these compounds contain a mercury center bonded to an organic moiety, this compound is unique due to its specific cyclohexene ring structure and the presence of both ethyl and methoxy substituents. This unique structure can influence its reactivity and interactions with biological molecules.
Similar compounds include:
- Methylmercury
- Ethylmercury
- Phenylmercury
These compounds share some similarities in their chemical behavior but differ in their specific structures and reactivity profiles.
Eigenschaften
CAS-Nummer |
138714-19-9 |
|---|---|
Molekularformel |
C9H15ClHgO |
Molekulargewicht |
375.26 g/mol |
IUPAC-Name |
chloro-(6-ethyl-6-methoxycyclohex-3-en-1-yl)mercury |
InChI |
InChI=1S/C9H15O.ClH.Hg/c1-3-9(10-2)7-5-4-6-8-9;;/h4-5,8H,3,6-7H2,1-2H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
VZYHVGCJOWBHJA-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1(CC=CCC1[Hg]Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




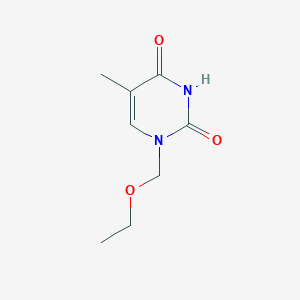
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)
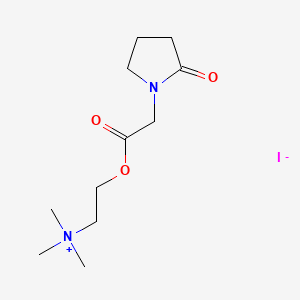
![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)

![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
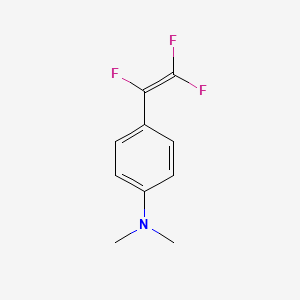
![(E)-1-[4-(Nonyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14269473.png)
